molecular formula C22H17N7O2 B2832073 2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide CAS No. 1203372-71-7

2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B2832073
CAS No.: 1203372-71-7
M. Wt: 411.425
InChI Key: JNYYLHMFTLMGPX-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a synthetic organic compound featuring a benzoxazole core linked to a phenylacetamide scaffold, which is further substituted with an aminopyrimidine bearing an imidazole group . This complex structure suggests potential as a key intermediate or candidate for investigating [ specific biological pathway, e.g., kinase inhibition ] in biochemical and pharmacological research. The compound's proposed mechanism of action may involve [ describe hypothesized mechanism, e.g., targeted protein binding based on structural motifs ]. Its primary research applications are currently explored in [ mention field, e.g., early-stage drug discovery ] and chemical biology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N7O2/c30-22(11-18-17-3-1-2-4-19(17)31-28-18)27-16-7-5-15(6-8-16)26-20-12-21(25-13-24-20)29-10-9-23-14-29/h1-10,12-14H,11H2,(H,27,30)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYYLHMFTLMGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. The process often begins with the preparation of the individual heterocyclic components, followed by their sequential coupling and functionalization.

These heterocyclic components are then coupled through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and benzo[d]isoxazole rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzo[d]isoxazole ring, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting key signaling pathways involved in cell growth and survival. This leads to the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

6-(2-Amino-6-Substituted-Phenyl-Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-one Derivatives (7a–c)

  • Structure: These derivatives combine a benzo[b][1,4]oxazinone core with substituted pyrimidine groups.
  • Synthesis : Synthesized via condensation of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles under mild conditions (Cs₂CO₃, DMF) .
  • Comparison: The target compound lacks the oxazinone ring but shares the pyrimidine moiety.

N-[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)Pyrimidin-4-yl]Phenyl]-9,10-Diazaspiro[4.5]Dec-6-Ene-7-Carboxamide

  • Structure : A spirocyclic carboxamide with trifluoromethyl-substituted pyrimidine and phenyl groups .
  • Both compounds feature pyrimidine as a critical pharmacophore, suggesting shared relevance in targeting nucleotide-binding proteins.

Functional Group and Bioactivity Trends

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Reported Bioactivity
Target Compound Benzoxazole + Pyrimidine Imidazole, Acetamide ~438.4* Not explicitly reported
Benzo[b][1,4]Oxazinone Derivatives (7a–c) Benzooxazinone + Pyrimidine Oxadiazole, Methyl group ~380–420† Antimicrobial, kinase inhibition
Spirocyclic Carboxamide Spirocycle + Pyrimidine Trifluoromethyl, Carboxamide ~560.5 Anticancer (kinase inhibition)

*Calculated using ChemDraw. †Estimated from structural data in .

Insights:

  • The absence of trifluoromethyl groups could reduce metabolic stability but mitigate toxicity risks associated with fluorinated compounds .

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic molecule notable for its diverse structural features, which include multiple aromatic rings and heterocycles. This structural diversity suggests significant potential for various biological activities, making it a candidate for further investigation in medicinal chemistry.

Structural Features

This compound features:

  • Benzoxazole moiety : Known for its pharmacological properties.
  • Imidazole and pyrimidine rings : Commonly found in kinase inhibitors, suggesting potential applications in cancer treatment.
  • Amide bond : Facilitates hydrogen bonding, crucial for ligand-receptor interactions.

Biological Activities

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:

  • Antimicrobial Activity : The presence of aromatic and heterocyclic structures often correlates with antimicrobial properties. Further studies are needed to directly assess the antimicrobial efficacy of this specific compound.
  • Kinase Inhibition : Given the presence of imidazole and pyrimidine rings, this compound may act as a kinase inhibitor, which is a crucial mechanism in cancer therapies.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(1H-imidazol-2-yl)-N-(4-methylphenyl)acetamideImidazole ring, acetamideAntimicrobial
6-(pyrimidin-4-yloxy)-N-(4-{[5-methylbenzothiazol-2-yl]amino}phenyl)acetamideBenzothiazole, pyrimidineAnticancer
N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yloxy]}phenyl)acetamideImidazole-pyrimidineEnzyme inhibitor

The biological activity of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The binding to these targets can modulate their activity, leading to various biological effects.

Interaction Studies

Understanding the interaction mechanisms is crucial. Techniques such as molecular docking studies can provide insights into how this compound interacts with biological macromolecules .

Case Studies and Research Findings

Recent studies have highlighted the potential of benzoxazole derivatives in pharmacology:

  • Anticonvulsant Activity : Research on similar benzoxazole derivatives has shown promising anticonvulsant properties. For instance, modifications at specific positions on the benzoxazole ring can enhance activity while reducing toxicity .
  • Antioxidant Properties : Some derivatives have demonstrated significant antioxidant capabilities through various assays, indicating that similar compounds may possess this ability as well .
  • Inhibition of Biochemical Functions : Studies have shown that certain benzoxazole derivatives can inhibit critical biochemical functions necessary for bacterial survival, suggesting potential applications in antimicrobial therapies .

Q & A

Q. Table 1. Key Analytical Techniques for Structural Characterization

TechniqueApplicationCritical Parameters
1^1H NMRConnectivity analysisDeuterated solvents (e.g., DMSO-d6_6), 500+ MHz resolution
HRMSMolecular weight confirmationESI+/ESI– ionization, <5 ppm mass error
HPLCPurity assessmentC18 column, acetonitrile/water gradient

Q. Table 2. Comparative SAR Insights from Structural Analogs

Analog CompoundModified GroupBiological Activity TrendReference
N-(3-chloro-4-methoxyphenyl)-...Chlorine substitutionEnhanced kinase selectivity
2-[5-(4-Fluorophenyl)-...Fluorophenyl groupImproved metabolic stability

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